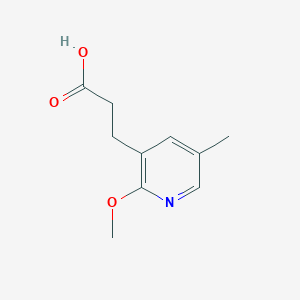

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid

説明

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid (CAS: 109089-77-2) is a propanoic acid derivative featuring a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol . This compound is a key intermediate in synthesizing Tolterodine-L-Tartrate, a medication used to treat overactive bladder . The pyridine ring and substituents influence its physicochemical properties, such as solubility and acidity, which are critical for its pharmacological applications.

特性

IUPAC Name |

3-(2-methoxy-5-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-5-8(3-4-9(12)13)10(14-2)11-6-7/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDSMGIGOVETOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid typically involves the reaction of 2-methoxy-5-methylpyridine with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Types of Reactions

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

科学的研究の応用

Chemical Properties and Structure

The compound features a pyridine ring substituted with a methoxy group and a methyl group, along with a propanoic acid side chain. This specific substitution pattern enhances its reactivity and interaction with biological targets, making it suitable for diverse applications.

Pharmacological Research

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid has been investigated for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers, particularly those with methylthioadenosine phosphorylase (MTAP) deletions. Targeting PRMT5 may provide a novel therapeutic strategy for treating these cancers, as it has shown synthetic lethality in MTAP-deleted cell lines .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using various assays, demonstrating a significant ability to scavenge free radicals. This suggests potential applications in preventing oxidative stress-related diseases, which are linked to aging and various chronic conditions.

Enzyme Inhibition Studies

Further studies have focused on the inhibition of cholinesterases by derivatives of this compound, revealing that modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Similar Compounds

- 2-Methoxy-5-methylpyridine : Lacks the propanoic acid side chain, making it less versatile in certain applications.

- 3-(2-Methoxy-5-methylphenyl)propanoic acid : Contains a phenyl ring instead of a pyridine ring, which may alter its chemical reactivity and biological activity.

Uniqueness

The unique substitution pattern on the pyridine ring and the presence of the propanoic acid side chain give this compound distinct advantages in terms of reactivity and biological interactions compared to its analogs.

作用機序

The mechanism by which 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways . The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and selectivity towards these targets . The propanoic acid side chain may also contribute to its overall activity by influencing its solubility and transport properties .

類似化合物との比較

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Differences :

- Substituents : Chlorinated phenyl rings vs. methoxy/methyl-substituted pyridine in the target compound.

- Biological Activity : Chlorinated derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans .

- Source: Marine-derived (Streptomyces coelicolor) , contrasting with the synthetic origin of 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid.

Table 1 : Structural and Functional Comparison

Pyridine-Containing Propanoic Acid Derivatives

Key Differences :

3-(2-Methoxyphenyl)propanoic Acid

Key Differences :

Amide Derivatives of Pyridazinyl-Pyrazole Propanoic Acids

Example: 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides ()

3-(Methylthio)propanoic Acid Esters

Examples: 3-(Methylthio)propanoic acid methyl/ethyl esters (–4)

- Role : Contribute to pineapple aroma (odor active values >1) .

- Structural Contrast : Methylthio (-S-CH₃) and ester groups vs. pyridine and carboxylic acid in the target compound.

Research Findings and Implications

- Antimicrobial vs. Pharmacological Roles: Chlorinated phenylpropanoic acids () and pyridazinyl-pyrazole derivatives () highlight how substituent choice directs bioactivity—antimicrobial or analgesic—versus the target compound’s role as a pharmaceutical intermediate.

- Substituent Effects : Methoxy and methyl groups on pyridine (target compound) enhance steric and electronic properties critical for binding in Tolterodine synthesis, whereas chlorine atoms in marine derivatives improve antimicrobial potency .

- Structural Diversity: Propanoic acid derivatives span applications from flavorants (–4) to pesticides (), underscoring the moiety’s versatility.

生物活性

3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Research indicates that this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in many physiological processes .

- Kynurenine Pathway : It has been suggested that the compound could inhibit kynurenine monooxygenase, influencing neuroinflammatory responses .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its interaction with specific receptors involved in inflammation could lead to reduced cytokine production and improved outcomes in conditions like rheumatoid arthritis .

- Neuroprotective Effects : Evidence suggests that this compound may provide neuroprotection by modulating excitatory neurotransmission and reducing oxidative stress in neuronal cells, potentially beneficial in neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli, with detailed MIC values presented in Table 1.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0195 | E. coli |

| Another derivative | 0.0048 | S. aureus |

Study 2: Neuroprotective Mechanism

In vitro studies demonstrated that the compound reduced the levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stress. This finding supports its potential use as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxy-5-methylpyridin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling pyridine derivatives with propanoic acid precursors under controlled conditions. For example, analogous compounds (e.g., 3-(2-methoxyphenyl)propanoic acid) are synthesized via nucleophilic substitution or condensation reactions, requiring precise temperature (e.g., 80–100°C) and inert atmospheres to prevent side reactions . Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance regioselectivity, as seen in related thioether propanoic acid syntheses . Post-synthesis purification employs recrystallization or column chromatography to achieve >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns and regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, NIST-standardized spectral data for structurally similar compounds (e.g., 3-(3-methoxyphenyl)propanoic acid) provide reference benchmarks . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling in laboratory settings?

- Data : Analogous compounds (e.g., 3-(2-methoxyphenyl)propanoic acid) exhibit melting points of 85–89°C and moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the methoxy group . pH-dependent solubility (pKa ~4.5 for the carboxylic acid moiety) influences buffer selection for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different in vitro models?

- Methodology : Variability in bioactivity (e.g., enzyme inhibition) may arise from differences in cell permeability, metabolic stability, or assay conditions (e.g., pH, cofactor availability). For instance, studies on mitochondrial-targeted prodrugs highlight the importance of esterase-mediated activation and CoA thioester formation, which depend on cell-type-specific enzyme expression . Validating activity across multiple cell lines (e.g., HEK293, HepG2) and using stable isotope-labeled analogs for LC-MS quantification can mitigate inconsistencies .

Q. What strategies optimize stereochemical control during synthesis, particularly for derivatives with chiral centers?

- Methodology : Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution can achieve enantiomeric excess (ee) >90%. For example, Fan et al. achieved high E:Z isomer ratios (>9:1) in acrylate derivatives using tert-butyl malonate and DABCO, leveraging steric effects to favor the E-isomer . Advanced techniques like circular dichroism (CD) or chiral HPLC are critical for characterizing enantiopure products.

Q. How does computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors (GPCRs). For pyridine derivatives, QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., methoxy group position) with bioactivity . Density Functional Theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility for preclinical studies?

- Methodology : Transitioning from batch to flow chemistry improves scalability and reduces side reactions. For example, continuous flow reactors enable precise control of residence time and temperature, critical for preserving regioselectivity in multi-step syntheses . Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time, ensuring consistency across batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。